N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide
Description
N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure with a cyclohexyl ring, a cyclopropane ring, and a sulfonamide group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3S/c1-9(5-6-9)17(15,16)13-7-3-2-4-10(11,12)8(7)14/h7-8,13-14H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCGGDTEDGSNQ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC2CCCC(C2O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)N[C@@H]2CCCC([C@H]2O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Fluorine Atoms: The difluoro substitution on the cyclohexyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.
Sulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonamide group or reduce the cyclopropane ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Halogenated derivatives, other substituted cyclohexyl compounds
Scientific Research Applications
N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- 1,2,4-Oxadiazole derivatives
Uniqueness
N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of a difluorinated cyclohexyl ring and a cyclopropane ring with a sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
